molecular formula C10H16ClN B2605347 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2445759-74-8

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

Cat. No.: B2605347
CAS No.: 2445759-74-8
M. Wt: 185.7
InChI Key: TZRIGVBJOCQJAF-LWUACZIASA-N
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Description

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a tricyclic framework with an amine group and a hydrochloride salt, which contributes to its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the amine group. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6R,7S)-Tricyclo[52102,6]dec-8-en-3-amine;hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride is investigated for its pharmacological properties. It may serve as a lead compound for developing new medications, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other materials engineering fields.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine
  • (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrobromide
  • (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydroiodide

Uniqueness

The hydrochloride salt form of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.

Properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9?,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIGVBJOCQJAF-LWUACZIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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